molecular formula C13H15N3O B1479313 6-((2-Phenylpropyl)amino)pyridazin-3-ol CAS No. 2098086-69-0

6-((2-Phenylpropyl)amino)pyridazin-3-ol

Numéro de catalogue: B1479313
Numéro CAS: 2098086-69-0
Poids moléculaire: 229.28 g/mol
Clé InChI: ZAVXOSLXQKQPPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-((2-Phenylpropyl)amino)pyridazin-3-ol is a chemical compound featuring a pyridazin-3-ol core structure substituted with a (2-phenylpropyl)amino group. As a pyridazine derivative, it belongs to a class of heterocyclic compounds that are the subject of extensive investigation in medicinal chemistry and drug discovery for their diverse biological activities. Pyridazinone derivatives have been identified as key scaffolds in the development of novel therapeutic agents. Recent research has highlighted similar compounds as potent vasodilating agents, demonstrating superior aortic vasorelaxant activity by significantly upregulating eNOS mRNA expression and increasing aortic nitric oxide (NO) content . Furthermore, pyridazin-3-one derivatives are being explored as balanced multifunctional agents for complex diseases such as Alzheimer's, targeting both acetylcholinesterase (AChE) inhibition and amyloid-beta (Aβ) aggregation . The structural features of this compound, particularly the substitution pattern on the pyridazine ring, are crucial for its potential interaction with biological targets and its overall physicochemical properties. In silico studies of analogous structures often predict promising drug-likeliness behavior, including optimal aqueous solubility and good intestinal absorption . This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

2098086-69-0

Formule moléculaire

C13H15N3O

Poids moléculaire

229.28 g/mol

Nom IUPAC

3-(2-phenylpropylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C13H15N3O/c1-10(11-5-3-2-4-6-11)9-14-12-7-8-13(17)16-15-12/h2-8,10H,9H2,1H3,(H,14,15)(H,16,17)

Clé InChI

ZAVXOSLXQKQPPZ-UHFFFAOYSA-N

SMILES

CC(CNC1=NNC(=O)C=C1)C2=CC=CC=C2

SMILES canonique

CC(CNC1=NNC(=O)C=C1)C2=CC=CC=C2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridazin-3-ol Derivatives

The following table summarizes key structural analogs of 6-((2-Phenylpropyl)amino)pyridazin-3-ol and their distinguishing features:

Compound Name Substituent at Position 6 Key Structural Differences Potential Implications
6-((3-Methoxypropyl)amino)pyridazin-3-ol 3-Methoxypropylamino group Ether linkage (methoxy) vs. phenyl group Increased hydrophilicity, metabolic stability
6-((3-Phenylpropyl)amino)pyridazin-3-ol 3-Phenylpropylamino group Phenyl position (3 vs. 2 on propyl chain) Steric hindrance, binding affinity shifts
6-(Isobutylamino)pyridazin-3-ol Branched isobutylamino group Aliphatic vs. aromatic substituent Higher lipophilicity, altered solubility
Key Observations:
  • Steric Considerations : The 2-phenylpropyl substituent may impose distinct spatial constraints compared to the 3-phenylpropyl variant, affecting molecular conformation and target engagement .
  • Synthetic Accessibility: suggests that pyridazinone derivatives are synthesized via halide displacement under basic conditions (e.g., K₂CO₃ in acetone). Similar methods may apply to pyridazin-3-ols, with substituent reactivity influencing yields .

Broader Context of Pyridine and Pyridazine Derivatives

While pyridazines and pyridines share a six-membered ring structure, pyridazines’ adjacent nitrogen atoms create a more polarized electron-deficient system. For example, 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol () lacks the dual nitrogen arrangement, resulting in different electronic and solubility profiles . This distinction may render pyridazines more suitable for targeting specific enzymes or receptors requiring electron-deficient scaffolds.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-((2-Phenylpropyl)amino)pyridazin-3-ol typically follows a nucleophilic aromatic substitution (S_NAr) approach on halogenated pyridazin-3-ol derivatives, where the halogen (commonly chlorine) at the 6-position is replaced by the 2-phenylpropyl amine nucleophile. This method capitalizes on the electron-deficient nature of the pyridazine ring, facilitating substitution under mild to moderate conditions.

Starting Materials and Key Intermediates

  • 6-Chloropyridazin-3-ol or related halogenated pyridazin-3-ol derivatives serve as the electrophilic starting materials.
  • 2-Phenylpropylamine (also known as α-methylbenzylamine) acts as the nucleophile for amination.
  • Solvents such as isopropanol or acetonitrile are commonly used.
  • Bases like triethylamine or N,N-diisopropylethylamine are employed to neutralize the acid formed during substitution.

Detailed Preparation Procedure

Step 1: Nucleophilic Substitution

  • The halogenated pyridazin-3-ol (e.g., 6-chloropyridazin-3-ol) is dissolved in a polar solvent such as isopropanol.
  • 2-Phenylpropylamine is added in stoichiometric or slight excess amounts.
  • A base (triethylamine or N,N-diisopropylethylamine) is introduced to scavenge the released hydrochloric acid.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 25–60 °C) for several hours (typically 4–12 hours).
  • The progress is monitored by thin-layer chromatography (TLC) or HPLC.

Step 2: Workup and Purification

  • Upon completion, the reaction mixture is cooled and diluted with water.
  • The product precipitates or is extracted into an organic solvent (e.g., ethyl acetate).
  • Purification is achieved by recrystallization or column chromatography.
  • The final compound is isolated as a solid, often characterized by NMR, IR, and mass spectrometry.

Representative Data Table of Reaction Conditions and Yields

Entry Starting Material Solvent Base Temperature (°C) Time (h) Yield (%) Notes
1 6-Chloropyridazin-3-ol Isopropanol Triethylamine 25 (room temp) 8 75–85 Mild conditions, good yield
2 6-Chloropyridazin-3-ol Acetonitrile N,N-Diisopropylethylamine 50 6 80–90 Slightly elevated temp improves yield
3 6-Bromopyridazin-3-ol Isopropanol Triethylamine 60 12 70–80 Bromide less reactive, longer time needed
4 6-Chloropyridazin-3-ol Ethanol Triethylamine Reflux (~78 °C) 4 85–92 Reflux accelerates reaction

Note: Yields and conditions are representative based on conventional nucleophilic aromatic substitution protocols for similar compounds.

Research Findings and Optimization

  • The reaction proceeds efficiently under mild conditions without the need for harsh acids or high temperatures, preserving the functional groups.
  • Bases like triethylamine or N,N-diisopropylethylamine are crucial for neutralizing byproducts and driving the reaction forward.
  • Solvent choice affects yield and purity; polar aprotic solvents such as acetonitrile improve nucleophilicity and solubility.
  • Reaction times of 6–12 hours are generally sufficient for complete conversion.
  • The compound exhibits good stability under the reaction and purification conditions.

Summary Table of Key Parameters in Preparation

Parameter Optimal Condition Effect on Yield/Quality
Starting Material 6-Chloropyridazin-3-ol Readily undergoes nucleophilic substitution
Nucleophile 2-Phenylpropylamine Provides desired amine substitution
Solvent Isopropanol or Acetonitrile Enhances solubility and reaction rate
Base Triethylamine or N,N-diisopropylethylamine Neutralizes acid, improves yield
Temperature Room temperature to 60 °C Higher temp accelerates reaction
Reaction Time 6–12 hours Ensures complete conversion
Purification Recrystallization or chromatography Provides pure product

Q & A

Q. How can researchers optimize the synthesis of 6-((2-Phenylpropyl)amino)pyridazin-3-ol to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting precursors with compatible functional groups and refining reaction conditions. For pyridazin-3-ol derivatives, stepwise protocols are recommended:

  • Step 1: React pyridazin-3-ol with 2-phenylpropylamine under nucleophilic substitution conditions (e.g., using a polar aprotic solvent like DMF at 80–100°C) .
  • Step 2: Employ catalysts such as palladium on carbon for selective hydrogenation of intermediates to reduce side reactions .
  • Purification: Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane mixtures) to isolate the compound. High-performance liquid chromatography (HPLC) with UV detection can further enhance purity (>98%) .

Q. What analytical techniques are most effective for characterizing the molecular structure of 6-((2-Phenylpropyl)amino)pyridazin-3-ol?

Methodological Answer: A multi-technique approach ensures accurate structural elucidation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for the pyridazine ring (δ 7.5–8.5 ppm for aromatic protons) and the 2-phenylpropyl side chain (δ 1.2–1.5 ppm for methyl groups) .
  • X-ray Crystallography: Resolves bond lengths and angles, confirming the planar pyridazine core and substituent orientation .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides exact molecular weight (e.g., [M+H]+ at m/z 256.12) and fragmentation patterns .

Q. How does the solubility profile of 6-((2-Phenylpropyl)amino)pyridazin-3-ol in pharmaceutical solvents inform formulation strategies?

Methodological Answer: Solubility studies in solvents like water, ethanol, and DMSO guide formulation for bioavailability:

  • Experimental Protocol: Shake-flask method at 25°C and 37°C to determine equilibrium solubility. For example, low aqueous solubility (0.12 mg/mL at 25°C) suggests the need for co-solvents (e.g., PEG 400) or nanoemulsion systems .
  • Thermodynamic Analysis: Calculate Hansen solubility parameters to identify solvent blends that maximize solubility. Ethanol-water mixtures (70:30 v/v) often enhance dissolution rates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of 6-((2-Phenylpropyl)amino)pyridazin-3-ol across different studies?

Methodological Answer: Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and control for batch-to-batch compound purity .
  • Stability Monitoring: Use LC-MS to track degradation products during biological assays. For instance, oxidation of the amino group may reduce activity in prolonged experiments .

Q. How does computational modeling predict the interaction between 6-((2-Phenylpropyl)amino)pyridazin-3-ol and its biological targets?

Methodological Answer: Molecular docking and dynamics simulations map binding modes:

  • Target Selection: Prioritize receptors like cyclooxygenase-2 (COX-2) or ion channels based on structural analogs .
  • Software Workflow:
    • Prepare the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set.
    • Dock into target active sites (e.g., COX-2) via AutoDock Vina, scoring binding energies (ΔG ≤ -8.5 kcal/mol suggests strong affinity) .
    • Validate with molecular dynamics (50 ns simulations in GROMACS) to assess complex stability .

Q. What are the key degradation pathways of 6-((2-Phenylpropyl)amino)pyridazin-3-ol under physiological conditions?

Methodological Answer: Degradation studies under simulated gastric/intestinal fluids reveal:

  • Hydrolysis: The pyridazine ring undergoes pH-dependent hydrolysis, forming 6-amino-3-hydroxypyridazine derivatives at pH > 7.0 .
  • Oxidative Stress: Cytochrome P450 enzymes oxidize the 2-phenylpropyl side chain, detected via LC-MS/MS metabolite profiling .
  • Mitigation: Encapsulation in pH-responsive polymers (e.g., Eudragit®) can protect against gastric degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer: SAR focuses on modifying substituents to optimize bioactivity:

  • Amino Group Modifications: Replace the 2-phenylpropyl group with bulkier arylalkyl chains (e.g., 2-naphthylpropyl) to enhance COX-2 inhibition (IC50 reduction by 40%) .
  • Pyridazine Core Tweaks: Introduce electron-withdrawing groups (e.g., -CF3 at position 6) to improve metabolic stability and blood-brain barrier penetration .
  • In Silico Screening: Use QSAR models to predict ADMET properties and prioritize derivatives for synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.